

Application Notes and Protocols for Pharmacokinetic Studies of Methyl 5-O-feruloylquinate

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Compound of Interest

Compound Name: **Methyl 5-O-feruloylquinate**

Cat. No.: **B3028065**

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Introduction

Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound found in various plants, including *Phellodendron amurense*.^[1] As a derivative of ferulic acid and quinic acid, it belongs to the class of feruloylquinic acids (FQAs).^[2] These compounds are of significant interest due to their potential antioxidant and anti-inflammatory properties.^{[2][3]} However, the therapeutic application of FQAs is often limited by their low oral bioavailability.^[2] Esterification of the carboxylic acid group to form methyl esters, such as **Methyl 5-O-feruloylquinate**, is a promising strategy to enhance lipophilicity and membrane permeability, potentially leading to improved absorption and systemic availability.^[2]

Direct pharmacokinetic studies on **Methyl 5-O-feruloylquinate** are limited in publicly available literature.^[4] Therefore, this document provides a comprehensive guide based on comparative data from structurally related compounds, such as ferulic acid and its alkyl esters, to infer the potential pharmacokinetic profile of **Methyl 5-O-feruloylquinate**.^{[2][4]} Detailed experimental protocols for conducting preclinical pharmacokinetic studies are also presented.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the anticipated pharmacokinetic parameters for **Methyl 5-O-feruloylquinate**. This data is inferred from studies on structurally similar compounds, providing a comparative perspective to guide future research.

Table 1: Anticipated Pharmacokinetic Profile of **Methyl 5-O-feruloylquinate** Following Oral Administration

Parameter	Anticipated Value for Methyl 5-O-feruloylquinic acid	Comparative Compound(s)	Key Observations
Cmax (Maximum Plasma Concentration)	Expected to be higher than 5-O-feruloylquinic acid	Ethyl ferulate	Esterification is expected to increase absorption, leading to a higher peak plasma concentration.
Tmax (Time to Reach Cmax)	Likely to be short	Ethyl ferulate	Enhanced absorption may lead to a quicker attainment of peak plasma levels.
AUC (Area Under the Curve)	Expected to be greater than 5-O-feruloylquinic acid	Ethyl ferulate	Increased bioavailability from esterification should result in higher overall systemic exposure.
t1/2 (Half-life)	Variable; may be similar to ferulic acid post-hydrolysis	Ferulic acid	The ester is likely to be rapidly hydrolyzed to ferulic acid in the plasma, thus the half-life of the parent compound may be short, while the half-life of the active metabolite (ferulic acid) will be dominant.
Bioavailability	Higher than 5-O-feruloylquinic acid	Ferulic acid alkyl esters	Increased lipophilicity due to the methyl ester group is a key strategy to improve oral bioavailability of phenolic acids. ^[2]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in Rodents

This protocol outlines a typical experimental design for assessing the oral bioavailability of **Methyl 5-O-feruloylquinate** in a rodent model, such as rats or mice.[2]

1. Animal Models:

- Species: Sprague-Dawley rats or BALB/c mice.
- Health Status: Healthy, specific-pathogen-free animals.
- Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

2. Compound Administration:

- Test Compounds:
 - **Methyl 5-O-feruloylquinate**
 - 5-O-feruloylquinic acid (for comparison)
- Vehicle: A suitable vehicle for oral administration, such as a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).[2]
- Dosing:
 - Fasting: Animals should be fasted overnight (approximately 12 hours) with free access to water before dosing.[2]
 - Route of Administration: Oral gavage.
 - Dose: A single oral dose, for example, 100 mg/kg body weight.[2]
- Experimental Groups:
 - Group 1: Vehicle control.

- Group 2: 5-O-feruloylquinic acid (100 mg/kg).
- Group 3: **Methyl 5-O-feruloylquinate** (100 mg/kg).
- For absolute bioavailability determination, intravenous administration groups for both compounds would be necessary.[\[2\]](#)

3. Sample Collection:

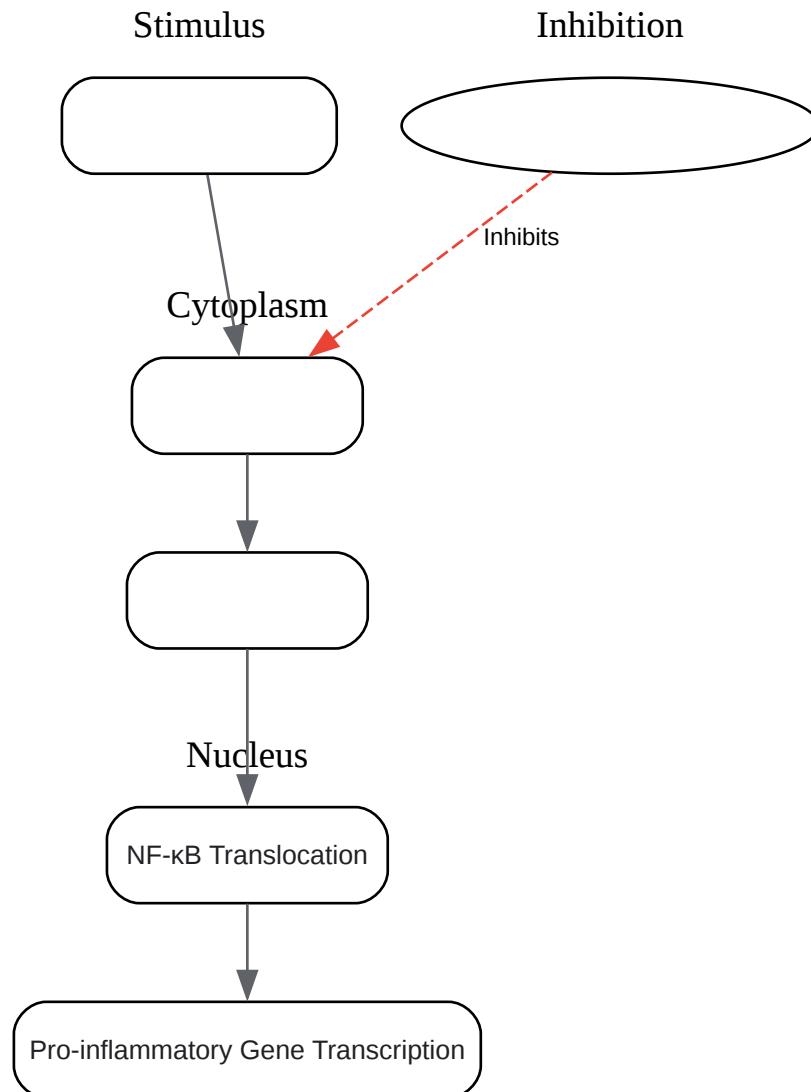
- Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
- Blood samples should be collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
- Plasma is separated by centrifugation and stored at -80°C until analysis.

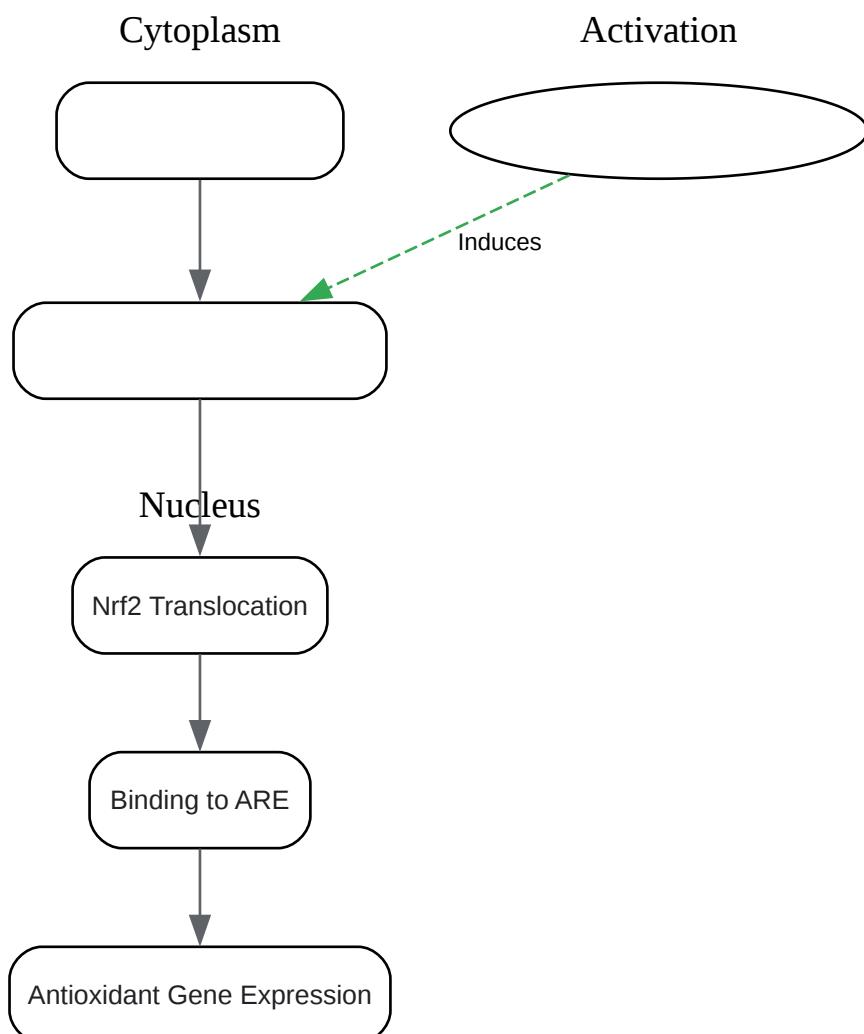
4. Bioanalytical Method:

- Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.
- Analytical Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the quantification of **Methyl 5-O-feruloylquinate** and its potential metabolites (e.g., ferulic acid) in plasma samples.[\[5\]](#)
- Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

- The plasma concentration-time data for each animal is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis software.





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